4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with phenyl and phenylmethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with benzaldehyde derivatives, followed by thiolation and subsequent cyclization to form the desired pyridine ring structure. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the carbonitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The phenylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylthio group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Shares a similar pyridine core but lacks the phenylmethylthio group.
4-(4′-Diethylaminophenyl)-6-(4-methoxyphenyl)-2-pyrrolidin-1-yl-pyridine-3-carbonitrile: Contains different substituents on the pyridine ring, leading to distinct chemical properties.
Uniqueness: 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile is unique due to the presence of the phenylmethylthio group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for further exploration in various scientific fields.
Properties
Molecular Formula |
C25H18N2S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H18N2S/c26-17-23-22(20-12-6-2-7-13-20)16-24(21-14-8-3-9-15-21)27-25(23)28-18-19-10-4-1-5-11-19/h1-16H,18H2 |
InChI Key |
QZGIEXCZELGBCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.